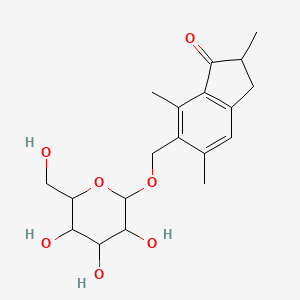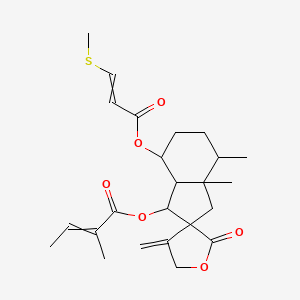![molecular formula C25H40O3 B593464 [(E)-octadec-9-enyl] 4-hydroxybenzoate CAS No. 137644-22-5](/img/structure/B593464.png)
[(E)-octadec-9-enyl] 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-octadec-9-enyl] 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid and 9-octadecenol. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. It is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybenzoic acid 9-octadecenyl ester typically involves the esterification of 4-hydroxybenzoic acid with 9-octadecenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the esterification process is often performed in large reactors with continuous removal of water using azeotropic distillation. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Types of Reactions:
Oxidation: [(E)-octadec-9-enyl] 4-hydroxybenzoate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The ester can be reduced to its corresponding alcohols under mild reducing conditions.
Substitution: The hydroxyl group of the ester can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and derivatives.
Scientific Research Applications
[(E)-octadec-9-enyl] 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, particularly as a preservative due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-hydroxybenzoic acid 9-octadecenyl ester involves its interaction with cellular membranes and proteins. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with enzymes and other proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-Hydroxybenzoic Acid: A precursor to the ester, known for its use in the synthesis of parabens.
9-Octadecenol: The alcohol component of the ester, used in various industrial applications.
Uniqueness: [(E)-octadec-9-enyl] 4-hydroxybenzoate is unique due to its combined properties of both 4-hydroxybenzoic acid and 9-octadecenol. This combination imparts the ester with enhanced solubility in organic solvents and potential biological activities that are not observed in the individual components.
Properties
CAS No. |
137644-22-5 |
|---|---|
Molecular Formula |
C25H40O3 |
Molecular Weight |
388.592 |
IUPAC Name |
[(E)-octadec-9-enyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C25H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-25(27)23-18-20-24(26)21-19-23/h9-10,18-21,26H,2-8,11-17,22H2,1H3/b10-9+ |
InChI Key |
CXSFXUSQDGPMMW-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
Synonyms |
4-Hydroxybenzoic acid 9-octadecenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


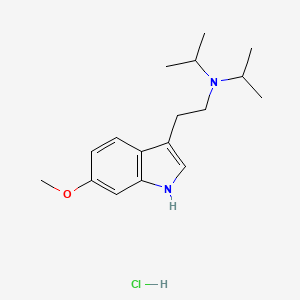
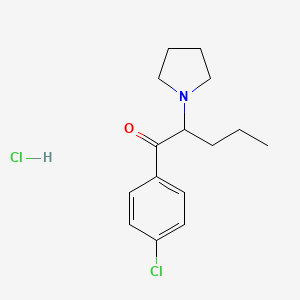
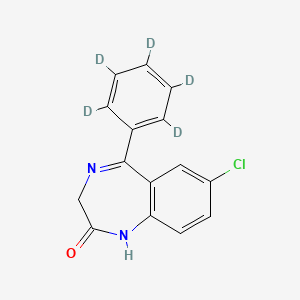
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
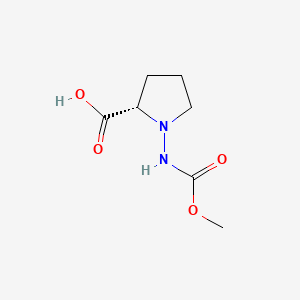
![1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B593392.png)
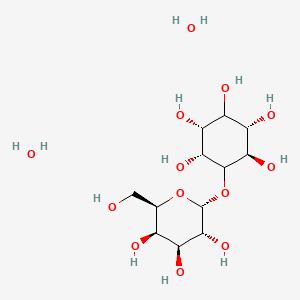
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)

![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-methylbut-2-enoate](/img/structure/B593397.png)

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
